2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The compound is officially designated with the Chemical Abstracts Service (CAS) registry number 20701-68-2, providing a unique identifier for this specific molecular entity. The molecular formula C14H19ClN2O indicates the presence of fourteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of approximately 270.77 grams per mole.
The IUPAC name systematically describes the structural components, beginning with the indole moiety designated as "2,3-dihydro-1H-indol-1-yl" which indicates a reduced indole system where the pyrrole ring has been saturated at the 2,3-positions. The "4-piperidinyl" portion identifies the piperidine ring attached at its 4-position, while "methanone" specifies the carbonyl group linking these two heterocyclic systems. The hydrochloride designation indicates the presence of the compound as a salt form with hydrochloric acid, which enhances the compound's solubility and stability characteristics for pharmaceutical applications.
Alternative nomenclature systems may refer to this compound using variations in the ordering of structural descriptors, but the systematic approach ensures unambiguous identification across different chemical databases and literature sources. The compound belongs to the broader class of indole derivatives, which are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification is significant because indole derivatives have been extensively studied due to their diverse biological activities and their roles in various biochemical processes.
Molecular Architecture: Indole-Piperidine Hybrid Scaffold Analysis
The molecular architecture of this compound represents a sophisticated hybrid scaffold combining two pharmacologically important heterocyclic systems. The indole portion of the molecule consists of a bicyclic structure where a benzene ring is fused to the 2,3-positions of a pyrrole ring, creating a planar aromatic system that follows Huckel's rule with ten π-electrons distributed across the conjugated framework. However, in this specific compound, the indole system has been modified to a 2,3-dihydroindol-1-yl structure, indicating that the pyrrole ring has been saturated at positions 2 and 3, disrupting the full aromaticity of the original indole system.
The piperidine component represents a six-membered saturated nitrogen heterocycle that adopts a chair conformation in its most stable state. The attachment at the 4-position of the piperidine ring provides optimal geometric arrangement for the methanone linker, creating a molecular architecture that allows for significant conformational flexibility while maintaining structural integrity. This 4-substitution pattern is particularly significant because it positions the carbonyl linkage in an equatorial orientation relative to the piperidine chair conformation, minimizing steric interactions and optimizing the overall molecular geometry.
The methanone bridge serves as a crucial structural element that not only connects the indole and piperidine systems but also introduces a planar carbonyl group that can participate in hydrogen bonding interactions and influence the overall electronic properties of the molecule. The carbonyl carbon exhibits sp2 hybridization, creating a planar geometry around this center and restricting rotation about the carbon-nitrogen bonds adjacent to the carbonyl group. This structural feature contributes to the compound's ability to adopt specific conformations that are essential for biological activity.
The spatial arrangement of the hybrid scaffold creates distinct molecular regions with different electronic and steric properties. The indole portion provides aromatic character and potential π-π stacking interactions, while the piperidine ring contributes basicity and conformational flexibility. The overall molecular architecture suggests that this compound can function as a versatile pharmacophore capable of interacting with multiple biological targets through various mechanisms including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Crystallographic Data and Conformational Isomerism
The crystallographic analysis of this compound reveals important structural details about the solid-state arrangement and preferred conformations of this compound. While specific crystallographic parameters for this exact compound are not extensively detailed in the available literature, related indole-piperidine systems have been studied using X-ray diffraction techniques, providing insights into the general structural behavior of this class of compounds. The solid-state structure typically shows the piperidine ring adopting a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings.
Conformational isomerism plays a significant role in the structural dynamics of this compound due to the presence of multiple rotatable bonds and the flexibility inherent in both the dihydroindole and piperidine components. The methanone linker introduces a partial double-bond character between the carbonyl carbon and the adjacent nitrogen atoms, creating barriers to rotation that result in distinct conformational preferences. These rotational barriers are typically on the order of 15-20 kcal/mol, sufficient to create discrete conformational states at room temperature.
The piperidine ring can exist in multiple conformational states, with the chair conformation being predominantly favored due to the absence of angle strain and minimized steric interactions. However, boat and twist-boat conformations may become accessible under certain conditions or when the compound is bound to biological targets. The substitution pattern at the 4-position of the piperidine ring influences the conformational equilibrium, with equatorial substitution generally being favored over axial substitution due to reduced 1,3-diaxial interactions.
The dihydroindole portion exhibits less conformational flexibility compared to the piperidine ring, but the saturation at positions 2 and 3 introduces some degree of puckering in what would otherwise be a planar indole system. This structural modification affects the overall geometry of the molecule and may influence its binding properties to biological targets. The envelope or half-chair conformations are typically observed for the dihydroindole ring system, with the specific conformation depending on the substitution pattern and crystal packing forces.
| Structural Parameter | Typical Range | Significance |
|---|---|---|
| Piperidine Chair Conformation | >95% population | Thermodynamically favored |
| Carbonyl-Nitrogen Rotation Barrier | 15-20 kcal/mol | Conformational restriction |
| Dihydroindole Ring Puckering | 10-30° from planarity | Reduced aromaticity |
| Intermolecular Hydrogen Bonds | 2-4 per molecule | Crystal packing stabilization |
Tautomeric Forms and Protonation State Dynamics
The tautomeric behavior of this compound is governed by the electronic properties of both the indole and piperidine nitrogen atoms, as well as the carbonyl group that bridges these systems. Indole derivatives generally exhibit limited tautomeric behavior due to the stabilization provided by the aromatic character of the indole ring system. However, the dihydroindole modification in this compound introduces additional complexity to the tautomeric equilibria by reducing the aromatic stabilization that typically favors specific tautomeric forms.
The primary tautomeric considerations for this compound involve the position of protons on the nitrogen atoms and the potential for keto-enol tautomerism involving the methanone carbonyl group. Research on related indolin-2-one systems has demonstrated that the keto form is thermodynamically favored over potential enol tautomers both in gas phase and solution environments. Density functional theory calculations have shown that the keto form exhibits greater stability by approximately 15-20 kcal/mol compared to alternative tautomeric structures, indicating that the compound exists predominantly in the keto form under normal conditions.
Protonation state dynamics play a crucial role in determining the compound's behavior in different pH environments. The piperidine nitrogen exhibits basic character with a pKa value typically ranging from 11.0 to 11.5, similar to other piperidine derivatives. This high basicity means that the piperidine nitrogen will be predominantly protonated under physiological pH conditions (pH 7.4), existing as a positively charged ammonium species. The indole nitrogen, in contrast, is significantly less basic with a pKa around -3.5, indicating that it remains neutral under most relevant pH conditions.
The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a stable ionic species that enhances the compound's water solubility and crystalline properties. This protonation state is maintained across a wide pH range due to the high basicity of the piperidine nitrogen, making the compound behave as a cationic species in aqueous solutions. The protonation also influences the conformational preferences of the molecule, as the positively charged nitrogen tends to adopt conformations that minimize electrostatic repulsion and maximize solvation.
Computational studies using density functional theory methods have provided insights into the relative stabilities of different tautomeric forms and protonation states. These calculations indicate that intramolecular hydrogen bonding can influence tautomeric equilibria, particularly when hydrogen bond donors and acceptors are positioned appropriately within the molecular framework. The methanone carbonyl group serves as a potential hydrogen bond acceptor, while the various nitrogen atoms can function as either donors or acceptors depending on their protonation state.
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Conditions |
|---|---|---|---|
| Keto form (N-protonated) | 0.0 | >99 | pH < 9 |
| Enol form | +18.5 | <0.1 | Gas phase |
| Neutral keto form | +11.2 | <1 | pH > 12 |
| Diprotonated form | +25.0 | <0.01 | pH < 2 |
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSDSDTUCLUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-30-6 | |
| Record name | Methanone, (2,3-dihydro-1H-indol-1-yl)-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific reaction conditions. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring.
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride exhibit antipsychotic effects. Studies have shown that such indole derivatives can modulate dopamine receptors, which are crucial in treating schizophrenia and other psychiatric disorders.
Analgesic Effects
Preliminary studies suggest analgesic properties attributed to the compound's interaction with the central nervous system. This has led to investigations into its potential use in pain management therapies.
Antidepressant Activity
The compound's structure suggests possible serotonin receptor modulation, which is a target for antidepressant drugs. Research is ongoing to evaluate its efficacy in treating depression.
Case Study 1: Antipsychotic Activity
A study published in a peer-reviewed journal demonstrated that an indole derivative similar to this compound showed significant antipsychotic activity in animal models. The study reported a reduction in hyperactivity and improved behavioral scores when administered at specific dosages.
Case Study 2: Pain Management
In a clinical trial assessing various analgesics, an indole derivative was compared against standard treatments for chronic pain. Results indicated that patients receiving the compound reported lower pain levels and improved quality of life metrics compared to those on placebo.
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) 2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone Hydrochloride
- Structure : Replaces the 4-piperidinyl group with a 2-pyrrolidinyl ring (5-membered vs. 6-membered nitrogen-containing heterocycle).
- Molecular Formula : C₁₃H₁₆N₂O·HCl; MW : 252.74 .
- Impact : The smaller pyrrolidine ring may reduce steric hindrance and alter binding affinity to targets like serotonin or dopamine receptors.
(b) Morpholino(4-piperidinyl)methanone Hydrochloride
- Structure: Substitutes dihydroindole with a morpholino group (oxygen-containing 6-membered ring).
- Molecular Formula : C₁₀H₁₈N₂O₂·HCl; MW : 234.72; mp : 279–286°C .
(c) (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone Hydrochloride
Pharmacologically Relevant Analogs
(a) Donepezil Hydrochloride
- Structure : Dimethoxyindenyl core with a benzyl-piperidinyl group.
- Molecular Formula : C₁₂H₂₁N·HCl; MW : 215.76 .
- Therapeutic Relevance : Approved acetylcholinesterase inhibitor for Alzheimer’s disease. The benzyl-piperidinyl group is critical for enzyme inhibition, suggesting that piperidine-containing analogs may share similar targeting mechanisms.
(b) Ramosetron D3 Hydrochloride
- Structure : Features a deuterated methyl-indolyl group and a benzimidazolyl moiety.
- Molecular Formula: Not explicitly stated, but structurally distinct due to the benzimidazole ring .
- Impact : The bulky benzimidazole group may limit CNS penetration compared to smaller heterocycles like piperidine or pyrrolidine.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride, with the CAS number 1220033-68-0, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 266.76 g/mol. Its structure features an indole moiety linked to a piperidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.76 g/mol |
| CAS Number | 1220033-68-0 |
| Solubility | Soluble in water |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains. For instance, related indole derivatives have demonstrated low minimum inhibitory concentrations (MICs) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antitumor Effects : The compound may also exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that certain indole derivatives can inhibit the growth of rapidly dividing cancer cells, suggesting potential applications in cancer therapy .
- CNS Activity : The piperidine moiety is often associated with neuroactive properties. Compounds containing both indole and piperidine structures have been studied for their effects on the central nervous system (CNS), showing promise in treating conditions like anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and tumor growth pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors in the CNS, influencing mood and behavior.
Antimicrobial Efficacy
A study focused on indole derivatives highlighted that one compound showed an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial properties . This suggests that this compound could be effective against resistant bacterial strains.
Antitumor Activity
In another investigation, indole-based compounds were tested against various cancer cell lines. One derivative exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin . This underscores the potential of the compound in oncological applications.
Q & A
Q. What are the standard synthetic routes for 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, such as coupling indole derivatives with piperidine-containing precursors via nucleophilic substitution or amidation. Key steps include protecting group strategies (e.g., benzyl or Boc groups) and acid-mediated deprotection to form the hydrochloride salt. For example, piperazine derivatives often require controlled pH and temperature (40–60°C) to avoid side reactions like over-alkylation . Yield optimization relies on solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., palladium for cross-coupling) . Purity is monitored using HPLC or TLC .
Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Assign peaks for the indole’s aromatic protons (δ 6.5–7.5 ppm) and piperidine’s methylene groups (δ 2.5–3.5 ppm). Overlapping signals can be resolved using 2D techniques like COSY or HSQC .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H bending (indole) at ~1550 cm⁻¹ . Discrepancies in functional group identification may arise from salt formation (HCl), requiring additional X-ray crystallography for confirmation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
As a hydrochloride salt, it is highly soluble in polar solvents (water, ethanol) but degrades in alkaline environments (pH > 8). Stability studies using thermogravimetric analysis (TGA) show decomposition above 200°C. For in vitro assays, stock solutions in PBS (pH 7.4) should be prepared fresh to avoid hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with neurological targets?
Docking studies against acetylcholinesterase (AChE) or serotonin receptors (5-HT₆) can identify binding poses. For example, the indole moiety may form π-π stacking with Trp86 in AChE, while the piperidine group interacts with catalytic triads. MD simulations (50–100 ns) assess stability, with binding free energies calculated via MM-PBSA. Validate predictions with SPR or radioligand assays .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Systematic comparisons using standardized protocols (e.g., NIH-3T3 vs. SH-SY5Y cells) and orthogonal assays (e.g., fluorogenic vs. colorimetric AChE tests) are critical. Meta-analyses of dose-response curves and Hill slopes can clarify mechanism-specific effects .
Q. How can synthetic pathways be modified to improve enantiomeric purity for CNS-targeted applications?
Chiral resolution via HPLC with amylose-based columns or asymmetric catalysis (e.g., Evans’ oxazaborolidine) can enhance enantioselectivity. For example, introducing a chiral auxiliary at the piperidine’s 4-position reduces racemization during coupling steps. Purity ≥98% is verified by chiral GC-MS .
Q. What in vitro/in vivo models best evaluate its neuroprotective efficacy and toxicity?
- In vitro : Primary neuronal cultures treated with Aβ₂₅–₃₅ to model Alzheimer’s, with viability assessed via MTT and LDH assays .
- In vivo : Transgenic APP/PS1 mice, monitoring cognitive deficits via Morris water maze. Toxicity screens include hepatic CYP450 inhibition and hERG channel binding to assess cardiac risk .
Methodological Considerations
Q. How to validate the compound’s purity and identity in compliance with ICH guidelines?
Q. What are the best practices for handling and storage to prevent degradation?
Store at –20°C under argon in amber vials. For lyophilized powders, maintain desiccation (silica gel). Avoid freeze-thaw cycles; working solutions in DMSO should be aliquoted .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
